1,3,4-oxadiazóis

1,3,4-Oxadiazoles are a class of heterocyclic compounds characterized by their five-membered ring structure containing three atoms: two oxygen and one sulfur. These molecules exhibit unique electronic properties due to the conjugated system formed by the presence of the three heteroatoms. They find applications in various fields including pharmaceuticals, where they serve as potential drug candidates for treating conditions such as hypertension and diabetes, thanks to their ability to modulate specific biological targets. Additionally, 1,3,4-oxadiazoles are explored in the development of electronic materials due to their high stability and good conductivity, making them promising components in organic electronics and sensors. The synthetic versatility of these compounds also allows for the introduction of various substituents, enhancing their functional properties and expanding their utility in diverse industries.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

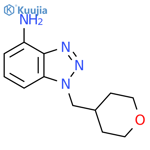

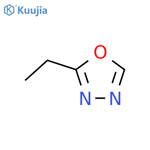

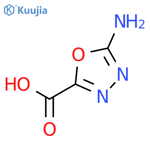

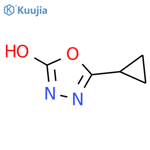

|

2-Ethyl-1,3,4-oxadiazole | 13148-61-3 | C4H6N2O |

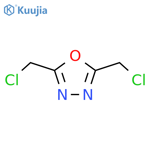

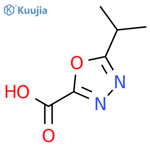

|

bis(chloromethyl)-1,3,4-oxadiazole | 541540-90-3 | C4H4Cl2N2O |

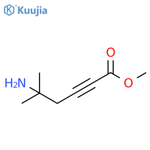

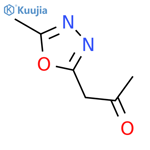

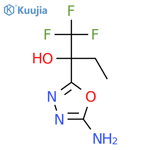

|

2-Acetonyl-5-methyl-1,3,4-oxadiazole | 83553-13-3 | C6H8N2O2 |

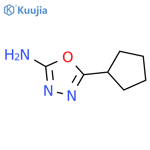

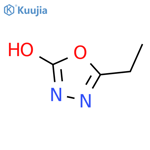

|

5-Cyclopentyl-1,3,4-oxadiazol-2-amine | 90221-15-1 | C7H11N3O |

|

5-Amino-1,3,4-oxadiazole-2-carboxylic acid | 4970-61-0 | C3H3N3O3 |

|

5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid | 944907-13-5 | C6H8N2O3 |

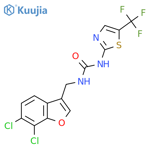

|

(R)-2-(5-Amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol | 910656-46-1 | C6H8F3N3O2 |

|

5-Ethyl-1,3,4-oxadiazol-2-ol | 37463-36-8 | C4H6N2O2 |

|

5-Cyclopropyl-1,3,4-oxadiazol-2-ol | 1227465-66-8 | C5H6N2O2 |

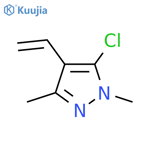

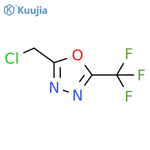

|

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | 723286-98-4 | C4H2ClF3N2O |

Literatura Relacionada

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

Fornecedores recomendados

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados